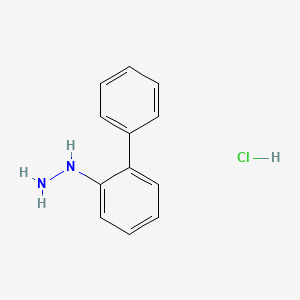
Biphenyl-2-YL-hydrazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biphenyl-2-YL-hydrazine hydrochloride is an organic compound with the chemical formula C12H13ClN2. It is a white to pale yellow crystalline solid that is stable at room temperature. This compound is known for its nitrogen-containing heterocyclic structure, which imparts certain reactivity and utility in organic synthesis .
準備方法
Biphenyl-2-YL-hydrazine hydrochloride is typically synthesized by reacting biphenyl-2-carbohydrazide with hydrochloric acid. The process involves dissolving biphenyl-2-carbohydrazide in an appropriate solvent and slowly adding hydrochloric acid to precipitate the desired product. The precipitate is then filtered and dried to obtain this compound .
化学反応の分析
Biphenyl-2-YL-hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
科学的研究の応用
Biphenyl-2-YL-hydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of biphenyl-2-YL-hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The specific pathways involved depend on the biological context and the target molecules .
類似化合物との比較
Biphenyl-2-YL-hydrazine hydrochloride can be compared with other similar compounds such as:
Biphenyl-3-YL-hydrazine hydrochloride: Similar in structure but with the hydrazine group attached to the third position of the biphenyl ring.
Phenylhydrazine hydrochloride: Lacks the biphenyl structure but contains the hydrazine group.
Benzylhydrazine hydrochloride: Contains a benzyl group instead of a biphenyl group. The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct reactivity and applications
生物活性
Biphenyl-2-YL-hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
This compound is synthesized through the reaction of biphenyl-2-carboxaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The resulting compound features a hydrazine functional group attached to a biphenyl moiety, which is critical for its biological activity.
Antioxidant Activity
Recent studies have indicated that biphenyl derivatives, including this compound, exhibit notable antioxidant properties. The antioxidant activity is primarily assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. Compounds with similar structures have demonstrated varying degrees of free radical scavenging ability, suggesting that modifications to the biphenyl structure can enhance or diminish this activity .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that certain biphenyl derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds were determined using standard agar diffusion methods. For instance, derivatives similar to Biphenyl-2-YL-hydrazine have shown promising activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Case Studies
- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that biphenyl derivatives exhibited significant antioxidant activity compared to standard antioxidants like vitamin C. The study reported that modifications to the hydrazine group could enhance the radical scavenging capacity of these compounds .
- Antimicrobial Testing : Research conducted on various biphenyl derivatives demonstrated their effectiveness against resistant strains of bacteria. For example, a derivative showed an MIC value significantly lower than conventional antibiotics when tested against MRSA strains, showcasing its potential as an alternative therapeutic agent .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other related compounds:
| Compound | Antioxidant Activity (DPPH IC50) | Antimicrobial Activity (MIC) |
|---|---|---|
| Biphenyl-2-YL-hydrazine HCl | Moderate (e.g., 50 µM) | Effective against S. aureus (32 µg/ml) |
| Biphenyl-4-YL-hydrazine HCl | High (e.g., 10 µM) | Effective against E. coli (16 µg/ml) |
| Chalcone Derivative | Very High (e.g., 5 µM) | Moderate against fungi |
特性
IUPAC Name |
(2-phenylphenyl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,14H,13H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKKAYKULLKATO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696331 |
Source


|
| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109221-95-6 |
Source


|
| Record name | ([1,1'-Biphenyl]-2-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














